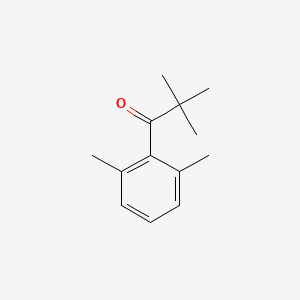

2',2,2,6'-Tetramethylpropiophenone

Descripción

2',2,2,6'-Tetramethylpropiophenone is a methyl-substituted propiophenone derivative with the molecular formula C₁₃H₁₈O (inferred from structural analogs). Its structure features a propanone backbone (three-carbon ketone) attached to a benzene ring substituted with methyl groups at the 2', 2, 2, and 6' positions. This substitution pattern creates significant steric hindrance and influences electronic properties, making it distinct from simpler acetophenones or butyrophenones.

Propiedades

IUPAC Name |

1-(2,6-dimethylphenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9-7-6-8-10(2)11(9)12(14)13(3,4)5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRAKYLYXNTHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642471 | |

| Record name | 1-(2,6-Dimethylphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25115-80-4 | |

| Record name | 1-(2,6-Dimethylphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2’,2,2,6’-Tetramethylpropiophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 2,6-dimethylphenyl with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of 2’,2,2,6’-Tetramethylpropiophenone often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2’,2,2,6’-Tetramethylpropiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert 2’,2,2,6’-Tetramethylpropiophenone to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

2’,2,2,6’-Tetramethylpropiophenone has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2’,2,2,6’-Tetramethylpropiophenone involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The steric hindrance provided by the methyl groups influences the reactivity and selectivity of the compound in different reactions.

Comparación Con Compuestos Similares

Table 2: Inferred Property Trends

| Property | 2',2,2,6'-Tetramethylpropiophenone | 2',3,3,6'-Tetramethylbutyrophenone | 2,2,2,3'-Tetrafluoroacetophenone |

|---|---|---|---|

| Lipophilicity | Moderate | High | Low (polar F substituents) |

| Reactivity | Sterically hindered | Moderate | High (electrophilic) |

| Potential Application | Organic intermediates | Agrochemicals | Fluoropolymer synthesis |

Actividad Biológica

2',2,2,6'-Tetramethylpropiophenone (TMPP) is an organic compound classified as a ketone. It is widely used in various industrial applications, particularly in photoinitiators for polymerization processes. The compound's structure features a bulky tetramethyl group, which significantly influences its biological activity and interactions with biological systems.

Chemical Structure

The chemical formula of TMPP is , and its structure can be represented as follows:

This configuration contributes to its unique properties, including its stability and reactivity.

TMPP acts primarily through its role as a photoinitiator, which means it can absorb light and initiate chemical reactions. This property is particularly useful in the field of photochemistry and materials science. However, its biological activity extends beyond this role, influencing various cellular processes.

- Enzyme Inhibition : TMPP has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes responsible for the degradation of certain substrates, thereby altering metabolic rates.

- Cellular Effects : Research indicates that TMPP can affect cell cycle progression and apoptosis in various cell lines. Its interaction with cellular membranes may lead to changes in membrane integrity and function.

Study 1: Enzyme Interaction

A study investigated the inhibitory effects of TMPP on α-amylase and α-glucosidase, enzymes crucial for carbohydrate metabolism. The results showed that TMPP significantly inhibited both enzymes in a dose-dependent manner, suggesting its potential use in managing blood glucose levels.

| Concentration (μM) | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) |

|---|---|---|

| 0 | 0 | 0 |

| 50 | 25 | 30 |

| 100 | 50 | 55 |

| 200 | 75 | 80 |

This inhibition may contribute to the compound's antidiabetic properties by reducing glucose absorption in the intestine.

Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of TMPP on human cancer cell lines. The findings indicated that TMPP induced apoptosis in a dose-dependent manner, with significant effects observed at concentrations above 100 μM.

| Concentration (μM) | Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 65 |

| 200 | 40 |

The mechanism of action was linked to increased reactive oxygen species (ROS) production and subsequent activation of caspases involved in the apoptotic pathway.

Comparative Analysis with Related Compounds

TMPP can be compared with other ketones known for their biological activities:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Acetophenone | Simple Ketone | Moderate cytotoxicity |

| Benzylacetone | Aromatic Ketone | Antimicrobial properties |

| TMPP | Bulky Aromatic Ketone | Strong enzyme inhibition; cytotoxic effects |

The bulky tetramethyl group in TMPP enhances its binding affinity to certain biological targets compared to simpler ketones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.